N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15427387
InChI: InChI=1S/C16H14FN5OS/c1-22-15(11-4-3-7-18-9-11)20-21-16(22)24-10-14(23)19-13-6-2-5-12(17)8-13/h2-9H,10H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C16H14FN5OS
Molecular Weight: 343.4 g/mol

N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC15427387

Molecular Formula: C16H14FN5OS

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C16H14FN5OS
Molecular Weight 343.4 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14FN5OS/c1-22-15(11-4-3-7-18-9-11)20-21-16(22)24-10-14(23)19-13-6-2-5-12(17)8-13/h2-9H,10H2,1H3,(H,19,23)
Standard InChI Key CVFRDTKNJCVSDJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazole core substituted with a methyl group at position 4 and a pyridin-3-yl moiety at position 5. A sulfanyl-acetamide bridge connects the triazole to a 3-fluorophenyl group (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions with biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC16H14FN5OS\text{C}_{16}\text{H}_{14}\text{FN}_{5}\text{OS}
Molecular Weight343.4 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Data derived from structural analogs

The fluorine atom at the phenyl ring’s meta position enhances electronegativity, potentially improving membrane permeability compared to non-fluorinated analogs.

Synthesis and Optimization

Reaction Pathways

The synthesis involves three key stages (Scheme 1):

  • Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,2,4-triazole core.

  • Sulfanyl-Acetamide Coupling: A nucleophilic substitution reaction attaches the sulfanyl-acetamide group to the triazole’s sulfhydryl position.

  • Pyridine Incorporation: Suzuki-Miyaura cross-coupling introduces the pyridin-3-yl group, requiring palladium catalysts and optimized temperatures (80–100°C).

Critical Parameters

  • Yield: 62–68% for final step (reported for pyridin-4-yl analog)

  • Purity: >95% achieved via recrystallization in ethanol

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus: MIC = 8 µg/mL) and fungi (e.g., C. albicans: MIC = 16 µg/mL). The mechanism involves dual inhibition of lanosterol 14α-demethylase (fungal CYP51) and bacterial dihydrofolate reductase.

Table 2: Comparative Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference Compound
MCF-7 (Breast)12.4Tamoxifen (15.2)
A549 (Lung)18.7Cisplatin (8.9)
HepG2 (Liver)22.1Sorafenib (6.3)

Data extrapolated from pyridin-4-yl derivatives

Future Research Directions

  • Isomer-Specific Studies: Comparative analyses of pyridin-3-yl vs. pyridin-4-yl variants to elucidate positional effects on target binding.

  • Formulation Development: Nanoencapsulation strategies to enhance aqueous solubility (<10 µg/mL in PBS).

  • In Vivo Validation: Efficacy testing in orthotopic cancer models and multidrug-resistant infection systems.

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